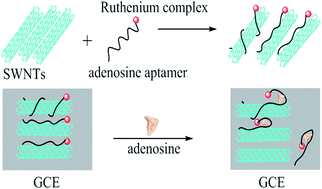Simple and highly sensitive electrogenerated chemiluminescence adenosine aptasensor formed by adsorbing a ruthenium complex-tagged aptamer on single-walled carbon nanotubes
Analytical Methods Pub Date: 2013-12-13 DOI: 10.1039/C3AY41978A
Abstract
A highly sensitive electrogenerated chemiluminescence (ECL) adenosine aptasensor was designed by simply adsorbing a ruthenium complex-tagged aptamer on single-walled carbon nanotubes (SWNTs). A specific anti-adenosine binding aptamer was used as the recognition molecular element and ruthenium(II) complex (Ru1) was used as the ECL signal compound. Ru1-tagged aptamer was utilized as an ECL probe and the ECL probe was non-covalently assembled on the surface of the SWNTs to form an ECL probe/SWNTs composite. Analyte adenosine was bound with the aptamer of the ECL probe on the SWNTs so that the ECL probe was moved away or dropped from the SWNTs, resulting in the decrease of ECL signal. The results showed that the decreased ECL intensity was directly related to the logarithm of adenosine concentration in the range from 1.0 × 10−10 M to 5.0 × 10−7 M with a detection limit of 5.0 × 10−11 M. This work demonstrates that the strategy of simply adsorbing ECL probe/SWNTs composites as a biosensing platform is a promising approach to design ECL aptasensors with high sensitivity and selectivity.

Recommended Literature
- [1] Colonising new frontiers—microarrays reveal biofilm modulating polymers†
- [2] Synthesis of disulfides and diselenides by copper-catalyzed coupling reactions in water†
- [3] Biomolecular strategies to modulate the macrophage response to implanted materials
- [4] Cooperative bond activation reactions with carbene complexes
- [5] Formulating a heterolytic cleavage process of water on Ni3N nanosheets through single transition metal doping for ultra-efficient alkaline hydrogen evolution†
- [6] The bearing of actual osmotic experiments upon the conception of the nature of solutions
- [7] Preparation and characterization of titanocene silyl hydrides [Cp2Ti(µ-HSiH2)]2 and [Cp2Ti(µ-HSiH2)(µ-H)TiCp2]
- [8] Uranium–hydrogen interactions: synthesis and crystal structures of tris(N,N-dimethylaminodiboranato)uranium(iii)†
- [9] Monoterpenoids
- [10] ROCK inhibitor modified intraocular lens as an approach for inhibiting the proliferation and migration of lens epithelial cells and posterior capsule opacification










